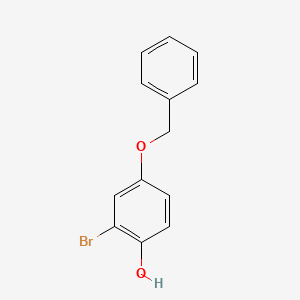

4-(Benzyloxy)-2-bromophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGLPWLKZYKDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901304222 | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79352-66-2 | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79352-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Multifunctional Building Block

An In-depth Technical Guide to 4-(Benzyloxy)-2-bromophenol: Properties, Synthesis, and Reactivity

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. This compound emerges as a particularly valuable scaffold due to the orthogonal reactivity of its distinct functional groups. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, moving beyond a simple recitation of data to offer insights into its practical application and the chemical principles governing its behavior.

The molecule incorporates a phenol, a selectively placed bromine atom, and a benzyl-protected hydroxyl group. This arrangement is not a random assortment of functionalities; it is a carefully orchestrated platform for sequential, controlled chemical modifications. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions.[1] The free phenolic hydroxyl group offers a site for etherification, esterification, or can modulate the electronic properties of the aromatic ring. The benzyloxy group acts as a robust, yet readily cleavable, protecting group for a second hydroxyl functionality, allowing its unmasking at a later, strategic point in a synthetic sequence.[2]

This guide will elucidate the core chemical properties of this compound, detail its synthesis with an emphasis on regiochemical control, explore its diverse reactivity, and highlight its application as a key intermediate in the synthesis of pharmacologically relevant molecules.[1][3][4]

Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is the foundation for its effective use in the laboratory, informing choices regarding solvents, reaction temperatures, and purification methods.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁BrO₂ | [4][5] |

| Molecular Weight | 279.13 g/mol | [1][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 72-73 °C | [3][4][6][7] |

| Boiling Point | 370.0 ± 27.0 °C (Predicted) | [3][4][6] |

| Density | 1.478 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 8.79 ± 0.20 (Predicted) | [3][4] |

| CAS Number | 79352-66-2 | [1][4][6] |

| InChI Key | HIGLPWLKZYKDNL-UHFFFAOYSA-N | [1][6] |

Structural Representation

Caption: Structure of this compound.

Synthesis: A Study in Regioselective Bromination

The principal synthetic route to this compound is the electrophilic bromination of 4-benzyloxyphenol.[1] The success of this synthesis hinges on controlling the position of bromination. The starting material possesses two strongly activating, ortho-, para-directing groups: the hydroxyl (-OH) and the benzyloxy (-OCH₂Ph).[1] Since the para position relative to the hydroxyl group is blocked by the benzyloxy group, electrophilic attack is directed to the ortho positions. The key challenge is to achieve mono-bromination at the desired C2 position while preventing the formation of the 2,6-dibromo byproduct.[1]

This regioselectivity is governed by a careful selection of the brominating agent and reaction conditions.[1] Molecular bromine (Br₂) in a solvent such as acetic acid or dichloromethane is commonly employed.[1] The choice of solvent can influence the electrophilicity of the bromine and the overall reaction rate.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize this compound via regioselective bromination of 4-benzyloxyphenol.

Materials:

-

4-Benzyloxyphenol (1.0 eq)

-

Molecular Bromine (Br₂) (1.0 - 1.1 eq)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: Dissolve 4-benzyloxyphenol in glacial acetic acid or DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath. Causality: Performing the reaction at a low temperature helps to control the reaction rate and minimize over-bromination, thus improving selectivity for the mono-brominated product.

-

Bromine Addition: In a separate dropping funnel, prepare a solution of molecular bromine in the same solvent. Add the bromine solution dropwise to the stirred solution of 4-benzyloxyphenol over 30-60 minutes. Maintain the temperature at 0 °C during the addition. Causality: Slow, dropwise addition ensures that the concentration of bromine in the reaction mixture remains low, which is critical for preventing the formation of the dibromo byproduct.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess bromine by adding saturated aqueous sodium thiosulfate solution until the orange/brown color of bromine disappears. Self-Validation: The disappearance of the bromine color provides a clear visual confirmation that the reactive electrophile has been neutralized, preventing further unwanted reactions during workup.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. If acetic acid was used, dilute with water and extract with an organic solvent like ethyl acetate or DCM. If DCM was the solvent, add water to begin the wash. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acetic acid), water, and finally brine. Causality: The bicarbonate wash removes the acidic solvent, preventing it from interfering with subsequent steps or degrading the product. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify it by recrystallization from a suitable solvent system (e.g., ligroine or a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel to yield pure this compound.[3][4]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct reactivity of its functional domains, allowing it to serve as a versatile node for building molecular complexity.

Reactivity Map

Caption: Key reaction pathways for this compound.

-

Reactions at the Bromine Atom: The aryl bromide is arguably the most versatile functional group on the molecule. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.[1][2] This allows for the precise installation of new carbon-carbon or carbon-heteroatom bonds. For example, Suzuki-Miyaura coupling with boronic acids can generate biaryl structures, while Buchwald-Hartwig amination can introduce substituted amino groups.

-

Reactions of the Phenolic Hydroxyl Group: The acidic proton of the phenol can be easily removed by a base, creating a phenoxide that is a potent nucleophile. This enables straightforward O-alkylation or O-acylation to form ethers and esters, respectively. Furthermore, the electron-rich nature of the phenol makes it susceptible to oxidation, potentially forming quinone structures which are common motifs in biologically active compounds.[1]

-

Cleavage of the Benzyl Ether: The benzyloxy group serves as a protecting group for the phenol at the 4-position. Its key advantage is its stability to a wide range of reaction conditions that might affect the free phenol at the 2-position. When desired, it can be cleanly removed, most commonly via catalytic hydrogenolysis (H₂ over Palladium on carbon), to reveal the free hydroquinone. This deprotection step is often a crucial final transformation in a multi-step synthesis.[2]

-

Electrophilic Aromatic Substitution: The aromatic ring is highly activated towards further electrophilic substitution due to the strong electron-donating effects of both the hydroxyl and benzyloxy groups.[1] Any subsequent electrophilic attack would be directed to the remaining activated positions, primarily C6.

Applications in Drug Discovery and Development

The primary documented application of this compound is as a key intermediate in the synthesis of (S)-4-Hydroxy Penbutolol Hydrochloride.[1][3][4] This compound is a hydroxylated metabolite of Penbutolol, a non-selective beta-blocker used in the management of hypertension.[1][3] The synthesis of drug metabolites is critical for pharmacological and toxicological studies, helping researchers understand how a drug is processed in the body.

Beyond this specific example, the structural motif of a functionalized bromophenol is prevalent in a vast array of biologically active molecules. Bromophenols isolated from marine sources are known to possess antioxidant, antimicrobial, and enzyme-inhibiting properties.[1][8][9] Synthetic bromophenol derivatives are being investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B) for potential anti-diabetic applications.[10] The benzyloxy pharmacophore itself is incorporated into molecules designed as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), a target for Parkinson's disease therapy.[2][11] Therefore, this compound serves as a valuable starting material for building libraries of such compounds for screening and lead optimization in drug discovery programs.[1][7]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): Protective gloves, chemical safety goggles, and a lab coat are mandatory.[12]

-

GHS Hazard Information:

-

Precautionary Statements (selected): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3][4][13]

In case of accidental exposure, follow standard first-aid procedures. For skin contact, wash with plenty of water.[12] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air.[12] Seek medical attention if irritation persists or if ingested.[12]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and strategically designed building block. Its value lies in the predictable and differential reactivity of its functional groups, which allows for the systematic and controlled construction of more complex molecules. For researchers in organic synthesis and drug development, a deep understanding of its properties, the rationale behind its synthesis, and the scope of its reactivity provides a powerful tool for the efficient creation of novel compounds with potential therapeutic applications.

References

- Chongqing Chemdad Co., Ltd. This compound - Chemical Properties.

- Benchchem. This compound | 79352-66-2.

- Loba Chemie. 4'-BENZYLOXY-2-BROMO- PROPIOPHENONE MSDS. (2019-02-02).

- Sigma-Aldrich. This compound | 79352-66-2.

- ChemicalBook. This compound CAS#: 79352-66-2.

- BLD Pharm. 79352-66-2|this compound.

- Apollo Scientific. 4-(Benzyloxy)phenol Safety Data Sheet. (2023-07-04).

- Sigma-Aldrich. This compound Product Page.

- CymitQuimica. This compound.

- Benchchem. 2-(Benzyloxy)-4-bromophenol | CAS 153240-85-8.

- Sigma-Aldrich. 2-(Benzyloxy)-4-bromophenol | 153240-85-8.

- SAFETY DATA SHEET for 4-(Bromomethyl)benzoic Acid. (2025-01-23).

- Beilstein Journals. Supplementary Information.

- SAFETY DATA SHEET for 2-Bromo-4'-hydroxyacetophenone. (2024-08-06).

- PubChem. 2-(Benzyloxy)-4-bromophenol | C13H11BrO2 | CID 21877514.

- MDPI. Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. (2023-02-03).

- Apollo Scientific. 4-(Benzyloxy)phenol | 103-16-2.

- Semantic Scholar. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products.

- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016-05-20).

- MySkinRecipes. This compound.

- NIH. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products.

- Benchchem. Spectroscopic Data Comparison: 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Structural Analogs.

- PubMed. Discovery of Novel Bromophenol... as Protein Tyrosine Phosphatase 1B Inhibitor and Its Anti-Diabetic Properties.

- Turkish Journal of Chemistry. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products.

- ChemicalBook. 4-Bromo-2-methoxyphenol(7368-78-7) 1H NMR spectrum.

- ChemicalBook. 4-Bromophenol(106-41-2) 1H NMR spectrum.

- Sigma-Aldrich. This compound | 79352-66-2 (Partner Product).

- NIH. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders.

- BMRB. 4-Chlorophenol at BMRB.

- Benchchem. Application Note: GC-MS Analysis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- NIH. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022-12-27).

- SpectraBase. (E)-4-Benzyloxy stilbene - Optional[MS (GC)] - Spectrum.

- ChemicalBook. 4-Bromophenol(106-41-2) IR1.

- ChemicalBook. 4-Bromo-2-chlorophenol(3964-56-5) 1H NMR spectrum.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound CAS#: 79352-66-2 [amp.chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 79352-66-2 [sigmaaldrich.com]

- 7. This compound [myskinrecipes.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lobachemie.com [lobachemie.com]

- 13. 79352-66-2|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4-(Benzyloxy)-2-bromophenol (CAS: 79352-66-2)

Abstract

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-2-bromophenol, a key chemical intermediate in organic and medicinal chemistry. The document details its chemical and physical properties, provides a robust protocol for its synthesis and purification, and offers a thorough analysis of its spectroscopic characteristics. Furthermore, this guide explores the reactivity of this compound and its applications in the synthesis of complex, biologically active molecules, supported by established reaction mechanisms. Safety and handling protocols are also explicitly outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, scientists, and drug development professionals who utilize halogenated phenols and benzyl-protected compounds in their synthetic endeavors.

Introduction and Molecular Overview

This compound is a bifunctional aromatic compound featuring a phenol, a bromo substituent, and a benzyl ether. This unique combination of functional groups makes it a versatile building block in multi-step organic synthesis. The benzyloxy group serves as a stable protecting group for the para-hydroxyl functionality, which can be selectively removed under specific conditions. The ortho-bromo substituent, along with the free phenolic hydroxyl group, provides two distinct reactive sites for further molecular elaboration.[1]

The strategic placement of these groups significantly influences the molecule's reactivity. The electron-donating nature of both the hydroxyl and benzyloxy groups activates the aromatic ring, making it susceptible to electrophilic attack.[1] The bromine atom is a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 79352-66-2 | |

| Molecular Formula | C₁₃H₁₁BrO₂ | |

| Molecular Weight | 279.13 g/mol | |

| Melting Point | 72-73 °C | |

| Boiling Point (Predicted) | 370.0 ± 27.0 °C at 760 mmHg | |

| Physical Form | Solid | |

| Purity | Typically ≥98% |

Synthesis and Purification

The most common and direct synthesis of this compound involves the electrophilic bromination of 4-benzyloxyphenol.[1] The electron-donating hydroxyl and benzyloxy groups direct the incoming electrophile (bromine) to the positions ortho to the hydroxyl group. Since the para position is blocked by the benzyloxy group, bromination occurs regioselectively at the C2 position.

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on established methods for the bromination of activated phenols.

I. Materials and Equipment:

-

4-Benzyloxyphenol

-

Molecular Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

II. Experimental Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-benzyloxyphenol (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

In a dropping funnel, prepare a solution of molecular bromine (1 equivalent) in a small amount of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred solution of 4-benzyloxyphenol over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate until the orange/red color of excess bromine disappears.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Column Chromatography

The crude product is typically purified by column chromatography on silica gel to remove unreacted starting material and any dibrominated byproducts.[1]

I. Materials and Equipment:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Chromatography column

-

Collection tubes or flasks

-

Thin-layer chromatography (TLC) plates and chamber

II. Experimental Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient solvent system, starting with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity.

-

Monitor the separation by collecting fractions and analyzing them by TLC.

-

Combine the fractions containing the pure product, as indicated by TLC analysis.

-

Evaporate the solvent from the combined fractions under reduced pressure to obtain pure this compound as a solid.

Spectroscopic and Chromatographic Analysis

The structural integrity and purity of this compound are confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of both the phenol and benzyl rings, as well as the benzylic methylene protons. The protons on the phenolic ring will show a distinct splitting pattern due to the substitution.

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the 13 unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the oxygen and bromine substituents.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic C-H (Benzyl) | 7.50 - 7.30 (m, 5H) | 128.8, 128.2, 127.6 |

| Aromatic C-H (Phenol) | 7.20 - 6.80 (m, 3H) | 118.0, 116.5, 115.0 |

| Benzylic CH₂ | ~5.10 (s, 2H) | ~70.5 |

| Aromatic C-O (Phenol) | - | ~150.0 |

| Aromatic C-O (Ether) | - | ~149.0 |

| Aromatic C-Br | - | ~113.0 |

| Aromatic C-ipso (Benzyl) | - | ~136.5 |

| Phenolic O-H | Variable (broad singlet) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted Infrared (IR) Absorption Data [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) with nearly equal intensities.

Key Chemical Reactions and Applications

The synthetic utility of this compound stems from the reactivity of its hydroxyl and bromo functionalities.

Caption: Key reaction pathways of this compound.

Intermediate in Pharmaceutical Synthesis

A notable application of this compound is as a key intermediate in the synthesis of (S)-4-Hydroxy Penbutolol Hydrochloride.[1] Penbutolol is a beta-blocker used to treat high blood pressure, and this hydroxylated metabolite is important for studying its pharmacology and metabolism.[1]

Precursor for Bioactive Molecules

The structural motif of brominated and benzylated phenols is found in a variety of natural products and synthetic compounds with interesting biological activities.[2][3] These include antioxidant, antimicrobial, and enzyme inhibitory properties. This compound serves as a valuable starting material for the synthesis of analogs of these bioactive molecules, allowing for structure-activity relationship (SAR) studies.

Role in Heterocyclic and Natural Product Synthesis

The reactivity of the bromine atom in cross-coupling reactions and the ability to functionalize the hydroxyl group make this compound a useful precursor in the synthesis of more complex heterocyclic systems and in the total synthesis of natural products.[3]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 4: Hazard and Precautionary Statements

| Category | Statement Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash hands thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.

Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep under an inert atmosphere, such as nitrogen, to prevent degradation.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically important synthetic intermediate with a well-defined reactivity profile. Its utility is primarily derived from the orthogonal reactivity of the phenolic hydroxyl group and the bromo substituent, all while the para-hydroxyl is protected as a benzyl ether. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and applications, alongside essential safety information. For researchers in synthetic and medicinal chemistry, this compound offers a reliable and versatile platform for the construction of complex molecular architectures and the exploration of new chemical entities with potential therapeutic value.

References

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC - NIH. (URL: [Link])

- CN111944855B - Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl)

- JPH085832B2 - Method for producing 4-benzyloxyphenol - Google P

-

4'-BENZYLOXY-2-BROMO- PROPIOPHENONE MSDS CAS-No. - Loba Chemie. (URL: [Link])

-

Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. (URL: [Link])

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC - PubMed Central. (URL: [Link])

-

Supplementary Information - Beilstein Journals. (URL: [Link])

-

Column chromatography. (URL: [Link])

-

How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (URL: [Link])

-

How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (URL: [Link])

-

Recrystallization. (URL: [Link])

-

Recrystallization and Crystallization. (URL: [Link])

-

Column Chromatography in Pharmaceutical Analysis - Research and Reviews. (URL: [Link])

-

The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes - PubMed. (URL: [Link])

-

Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (URL: [Link])

-

(12) United States Patent - Googleapis.com. (URL: [Link])

-

A brief overview of classical natural product drug synthesis and bioactivity - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

-

Column Chromatography - YouTube. (URL: [Link])

- US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google P

- US4355189A - Process for the preparation of 4-phenoxyphenols - Google P

-

Purification: How To - Department of Chemistry : University of Rochester. (URL: [Link])

-

Themed collection Natural product synthesis - RSC Publishing. (URL: [Link])

-

(PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds - ResearchGate. (URL: [Link])

-

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - NIH. (URL: [Link])

-

Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one | Chemija. (URL: [Link])

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - Semantic Scholar. (URL: [Link])

-

4-Bromophenol, TMS derivative - the NIST WebBook. (URL: [Link])

-

4-Bromophenol | C6H5BrO | CID 7808 - PubChem. (URL: [Link])

-

Phenol, 4-bromo- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Synthesis, spectral characterization and crystal structure of N-2-hydroxy-4-methoxybenzaldehyde-N'-4-nitrobenzoyl hydrazone and its square planar Cu(II) complex - PubMed. (URL: [Link])

Sources

4-(Benzyloxy)-2-bromophenol molecular weight and formula

An In-Depth Technical Guide to 4-(Benzyloxy)-2-bromophenol (CAS: 79352-66-2): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a bifunctional aromatic compound of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a benzyl-protected phenol, a reactive aryl bromide, and an acidic phenolic hydroxyl group, makes it a highly versatile and valuable intermediate. This guide provides a comprehensive technical overview of its molecular properties, detailed synthetic protocols, spectroscopic characterization, chemical reactivity, and notable applications in drug development. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a critical resource for researchers, scientists, and professionals in drug development seeking to leverage this compound in their work.

Core Molecular Profile

This compound is a solid crystalline compound at room temperature.[1] The molecule's utility is derived from its three key functional groups: the phenolic hydroxyl group, which can be deprotonated or further functionalized; the bromine atom, which is a versatile handle for cross-coupling reactions; and the benzyloxy group, which serves as a robust protecting group for the para-phenol, allowing for selective reactions at other sites.[2]

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₁BrO₂ | [1][3] |

| Molecular Weight | 279.13 g/mol | [2][3] |

| CAS Number | 79352-66-2 | [2][3] |

| IUPAC Name | 2-Bromo-4-(phenylmethoxy)phenol | [3] |

| Melting Point | 72-73 °C | [1][3] |

| Boiling Point | 370.0 ± 27.0 °C (Predicted) | [1][3] |

| Density | 1.478 ± 0.06 g/cm³ (Predicted) | [1][3] |

| pKa | 8.79 ± 0.20 (Predicted) | [3] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the regioselective bromination of 4-benzyloxyphenol.[2] The electron-donating nature of the benzyloxy and hydroxyl groups strongly activates the aromatic ring towards electrophilic substitution. The steric bulk and electronic influence of the existing substituents direct the incoming bromine atom predominantly to the ortho position relative to the hydroxyl group.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis via electrophilic bromination.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-benzyloxyphenol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.

-

Bromination: Dissolve N-Bromosuccinimide (NBS) or a solution of bromine (Br₂) (1 equivalent) in the same solvent. Add this solution dropwise to the stirred solution of 4-benzyloxyphenol over 30-60 minutes, maintaining the temperature at 0 °C. The choice of brominating agent can influence selectivity and ease of handling, with NBS often being preferred for milder conditions.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the reddish-brown color of bromine disappears.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ligroine) or by column chromatography on silica gel to yield pure this compound.[3]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized product is critical. A combination of spectroscopic techniques is employed for unambiguous characterization.

| Technique | Expected Observations |

| ¹H NMR | ~9.0-10.0 ppm: A broad singlet corresponding to the phenolic -OH proton. ~7.3-7.5 ppm: A multiplet for the 5 protons of the benzyl group. ~6.8-7.2 ppm: Distinct signals for the 3 protons on the bromophenol ring, showing characteristic ortho and meta coupling. ~5.1 ppm: A singlet for the two benzylic (-O-CH₂-Ph) protons. |

| ¹³C NMR | Approximately 11-13 distinct signals are expected in the aromatic region (110-160 ppm), a signal for the benzylic carbon (~70 ppm), and signals for the brominated and oxygenated aromatic carbons at lower field. |

| HRMS (ESI-TOF) | The high-resolution mass spectrum will show the molecular ion peak and confirm the elemental formula (C₁₃H₁₁BrO₂) by matching the experimental mass to the calculated exact mass.[4] The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed. |

| FT-IR | ~3400 cm⁻¹: Broad peak for the O-H stretch of the phenol. ~3100-3000 cm⁻¹: C-H stretches for the aromatic rings. ~1250 cm⁻¹: C-O stretch of the aryl ether. |

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block because its functional groups can be addressed with high selectivity.[2] This allows for the stepwise construction of complex molecular architectures.

-

Palladium-Catalyzed Cross-Coupling: The aryl bromide is an excellent substrate for reactions like Suzuki, Stille, and Heck couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[2][5] This is a cornerstone of modern synthesis for creating complex biaryl structures or introducing other functional moieties.

-

Phenolic Hydroxyl Functionalization: The hydroxyl group can be readily alkylated or acylated to form ethers or esters, respectively, allowing for the introduction of diverse side chains.[2]

-

Protecting Group Cleavage: The benzyloxy group is a stable protecting group that can be selectively removed under standard hydrogenolysis conditions (H₂, Pd/C) to reveal the free phenol at the 4-position.[2] This unmasking is often a key step late in a synthetic sequence.

-

Electrophilic Aromatic Substitution: The electron-rich phenol ring is susceptible to further electrophilic attack, although the positions are strongly dictated by the existing substituents.[2]

Caption: Key reactive sites of this compound.

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable precursor in the synthesis of biologically active molecules.

Case Study: Intermediate for Penbutolol Metabolite

A primary application of this compound is its use as a key intermediate in the synthesis of (S)-4-Hydroxy Penbutolol Hydrochloride.[2][3] This molecule is a hydroxylated metabolite of Penbutolol, a beta-blocker used to treat high blood pressure.[2] The synthesis showcases the utility of the compound's functional handles in building a more complex pharmaceutical agent.

Caption: Role as a precursor in pharmaceutical synthesis.

Scaffold for Bioactive Compounds

The bromophenol motif is prevalent in nature, especially in marine algae, and compounds containing this scaffold are known to possess a wide range of biological activities.[2][6] Synthetic bromophenols are therefore of great interest in drug discovery programs. They have been investigated for applications including PTP1B inhibitors for anti-diabetic properties and other therapeutic areas.[7]

The Benzyloxy Pharmacophore

Beyond its role as a protecting group, the benzyloxy moiety can itself be a key pharmacophore. Its incorporation into molecular frameworks has been explored to develop potent and selective inhibitors of human monoamine oxidase B (hMAO-B), a validated target for therapies against neurodegenerative conditions like Parkinson's disease.[8][9] This highlights the dual utility of the compound's structure in rational drug design.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [10] |

| Signal Word | Warning | [10] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [10] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[12][13]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.[1][3]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for synthetic and medicinal chemists. Its well-defined reactivity, coupled with the stability of the benzyl protecting group, provides a reliable platform for constructing complex molecules. From its role in the synthesis of pharmaceutical metabolites to its potential as a scaffold for novel therapeutics, this compound continues to be a cornerstone intermediate for innovation in research and development. This guide has provided the core technical knowledge required to understand, handle, and effectively utilize this versatile building block.

References

-

Loba Chemie. 4'-BENZYLOXY-2-BROMO- PROPIOPHENONE MSDS CAS-No. - Loba Chemie. [Link]

-

PubChem. 2-(Benzyloxy)-4-bromophenol | C13H11BrO2 | CID 21877514. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

MDPI. Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. [Link]

-

Semantic Scholar. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. 4-Bromophenol | C6H5BrO | CID 7808. [Link]

-

BMRB. 4-Chlorophenol at BMRB. [Link]

-

National Institutes of Health. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]

-

PubMed. Discovery of Novel Bromophenol as Protein Tyrosine Phosphatase 1B Inhibitor. [Link]

-

National Institutes of Health. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 79352-66-2 [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. lobachemie.com [lobachemie.com]

- 13. cochise.edu [cochise.edu]

4-(Benzyloxy)-2-bromophenol structure and IUPAC name

An In-Depth Technical Guide to 4-(Benzyloxy)-2-bromophenol: Structure, Synthesis, and Synthetic Utility

Introduction

This compound is a valuable bifunctional organic compound that serves as a critical intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and medicinal chemistry sectors. Its structure, which features a phenol, an aryl bromide, and a benzyl ether protecting group, provides a versatile scaffold with multiple, selectively addressable reactive sites. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, synthesis, reactivity, and applications, designed for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is foundational to its application in research and development. This compound is systematically named according to IUPAC nomenclature, and its structure is defined by the specific arrangement of its constituent functional groups on the phenol ring.

IUPAC Name: this compound

Chemical Structure: The structure consists of a phenol ring where the hydroxyl group is at position C1. A bromine atom is substituted at the ortho position (C2), and a benzyloxy group (-OCH₂Ph) is located at the para position (C4).

| Identifier | Value | Source |

| CAS Number | 79352-66-2 | [1] |

| Molecular Formula | C₁₃H₁₁BrO₂ | [2] |

| Molecular Weight | 279.13 g/mol | [1][2] |

| InChI Key | HIGLPWLKZYKDNL-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is a solid at room temperature and requires storage in a dry, inert atmosphere to maintain its integrity.

| Property | Value | Source |

| Appearance | White to off-white solid | [3] |

| Melting Point | 72-73 °C | [3][4] |

| Boiling Point | 370.0 ± 27.0 °C (Predicted) | [3][4] |

| Density | 1.478 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 8.79 ± 0.20 (Predicted) | [3][4] |

| Storage | Room temperature, sealed in dry conditions, under nitrogen | [4][5] |

Synthesis and Mechanism

The most common and direct synthesis of this compound involves the electrophilic bromination of its precursor, 4-(benzyloxy)phenol.[1] This reaction leverages the principles of electrophilic aromatic substitution, where the electronic properties of the starting material dictate the regiochemical outcome.

Mechanistic Rationale

The benzene ring of 4-(benzyloxy)phenol is highly activated towards electrophilic attack due to the strong electron-donating effects of the hydroxyl (-OH) and benzyloxy (-OCH₂Ph) groups.[1] Both groups are ortho, para-directors. Since the para position is occupied by the benzyloxy group, incoming electrophiles are directed to the positions ortho to the hydroxyl group (C2 and C6). The reaction typically yields the mono-brominated product at the C2 position due to steric considerations and careful control of stoichiometry.

Experimental Protocol: Bromination of 4-(Benzyloxy)phenol

This protocol describes a representative procedure for the synthesis of this compound.

-

Dissolution: Dissolve 4-(benzyloxy)phenol in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Cooling: Cool the solution in an ice bath (0-5 °C) to control the reaction rate and minimize side-product formation.

-

Bromination: Add a solution of molecular bromine (Br₂) in the same solvent dropwise to the stirred solution of the starting material. The amount of bromine should be carefully measured to be one molar equivalent.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ligroine or a hexane/ethyl acetate mixture) to yield pure this compound.[3][4]

-

Validation: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound arises from its three distinct functional regions, which can be manipulated selectively.

-

The Bromine Atom (C2): The aryl bromide is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) and can be displaced via nucleophilic aromatic substitution.[1][6]

-

The Phenolic Hydroxyl Group (C1): The acidic proton of the hydroxyl group can be easily deprotonated, and the resulting phenoxide can act as a nucleophile in etherification or esterification reactions. The phenol itself can also be oxidized to form quinone structures, which are prevalent in many biologically active molecules.[1]

-

The Benzyloxy Group (C4): This group serves as a robust protecting group for the phenol at the 4-position.[1] It is stable to a wide range of reaction conditions but can be selectively removed when desired, typically via catalytic hydrogenolysis (H₂, Pd/C), to unmask the free hydroxyl group.[1]

Reactivity Map

Caption: Key reactive sites and synthetic pathways for this compound.

Applications in Research and Drug Development

The primary application of this compound is as a building block in multi-step organic synthesis.

-

Pharmaceutical Intermediates: It is a documented key intermediate in the synthesis of (S)-4-Hydroxy Penbutolol Hydrochloride.[1][3][4] This compound is a hydroxylated metabolite of Penbutolol, a beta-blocker medication used to manage high blood pressure.[1][4]

-

Medicinal Chemistry Scaffolds: The bromophenol motif is found in nature, particularly in marine algae, and compounds in this class are known to possess a range of biological activities, including antioxidant, antimicrobial, and anticancer effects.[1][7][8][9] The structure of this compound provides a convenient starting point for synthesizing analogs and derivatives to explore these potential therapeutic properties.

-

Monoamine Oxidase (MAO) Inhibitors: The benzyloxy pharmacophore, a key feature of this molecule, is integral to the design of various MAO inhibitors, which are investigated for treating neurological disorders like Parkinson's disease.[6][10]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified with several hazard statements.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][13][14]

-

Accidental Exposure:

-

Skin Contact: Wash the affected area with plenty of soap and water.[11][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11][12]

-

Ingestion: Rinse mouth and seek medical advice.[11]

-

Conclusion

This compound is a synthetically powerful and versatile intermediate. Its well-defined structure, predictable reactivity, and role in the synthesis of pharmaceutically relevant molecules underscore its importance in modern organic and medicinal chemistry. A thorough understanding of its properties, synthesis, and handling protocols enables researchers to effectively and safely leverage this compound in the development of novel molecular architectures and potential therapeutic agents.

References

-

4'-BENZYLOXY-2-BROMO- PROPIOPHENONE MSDS CAS-No. - Loba Chemie. Loba Chemie. (2019-02-02). [Link]

-

This compound - Chongqing Chemdad Co. ,Ltd. Chemdad. [Link]

-

2-(Benzyloxy)-4-bromophenol | C13H11BrO2 | CID 21877514 - PubChem. PubChem. [Link]

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC - NIH. National Institutes of Health. [Link]

-

Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. MDPI. (2023-02-03). [Link]

-

Supplementary Information - Beilstein Journals. Beilstein Journals. [Link]

-

Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC - NIH. National Institutes of Health. [Link]

-

Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed. PubMed. [Link]

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - Semantic Scholar. Semantic Scholar. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(Benzyloxy)-4-bromophenol | C13H11BrO2 | CID 21877514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 79352-66-2 [amp.chemicalbook.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 79352-66-2|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lobachemie.com [lobachemie.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. cochise.edu [cochise.edu]

Introduction: The Strategic Importance of 4-(Benzyloxy)-2-bromophenol

An In-Depth Technical Guide to the Regioselective Synthesis of 4-(Benzyloxy)-2-bromophenol

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the reaction's mechanistic underpinnings, offers a detailed experimental protocol, and discusses the critical parameters for achieving high yield and selectivity.

This compound is a key synthetic intermediate whose structural features—a protected phenol, a reactive bromine atom, and a free hydroxyl group—offer multiple points for molecular elaboration.[1] This versatility makes it a sought-after precursor in the synthesis of complex organic molecules and pharmacologically active compounds. Notably, it serves as an intermediate in the synthesis of (S)-4-Hydroxy Penbutolol Hydrochloride, a metabolite of the beta-blocker Penbutolol.[1][2]

The synthesis of this compound hinges on the electrophilic bromination of its precursor, 4-benzyloxyphenol. The primary challenge in the halogenation of activated aromatic rings like phenols is controlling the regioselectivity and the degree of substitution.[3][4] Phenols are highly activated, often leading to multiple halogenations and a mixture of isomers.[5] Therefore, developing a robust and selective mono-bromination protocol is of paramount importance. This guide focuses on a modern, selective method using N-Bromosuccinimide (NBS), a mild and effective brominating agent for activated aromatic systems.[6]

Mechanistic Rationale and Strategic Considerations

The synthesis of this compound from 4-benzyloxyphenol is an electrophilic aromatic substitution (SEAr) reaction. Understanding the electronic effects of the substituents is crucial for predicting the outcome.

Causality Behind Experimental Choices:

-

Directing Effects: The hydroxyl (-OH) group is a powerful activating and ortho, para-directing group due to the resonance donation of a lone pair of electrons into the aromatic π-system.[5] Similarly, the benzyloxy (-OBn) group at the para position is also activating. With the para position blocked, electrophilic attack is strongly directed to the two equivalent ortho positions relative to the hydroxyl group.

-

The Challenge of Over-bromination: The high reactivity of the phenol ring can easily lead to the formation of the 2,6-dibrominated byproduct.[1] The choice of brominating agent and reaction conditions is therefore critical to favor mono-substitution.

-

Why N-Bromosuccinimide (NBS)? Unlike elemental bromine (Br₂), which is highly reactive and can lead to over-bromination, NBS serves as a source of electrophilic bromine at a low and controlled concentration.[7][8] This mitigates the formation of unwanted byproducts. The reaction is believed to proceed through the formation of a bromonium ion (Br⁺) or a related polarized species, which then acts as the electrophile.[9]

-

Role of Solvent and Catalyst: The choice of solvent can significantly influence the reaction rate and selectivity. Polar protic solvents like methanol have been shown to accelerate NBS-mediated ortho-bromination of para-substituted phenols, especially in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH).[10][11] The acid is thought to protonate NBS, generating a more potent electrophilic species.[10]

Below is a diagram illustrating the general mechanism for the ortho-bromination of a para-substituted phenol.

Caption: General mechanism for electrophilic ortho-bromination.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield. It is adapted from established methods for the selective ortho-bromination of para-substituted phenols.[10][11]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (for 10 mmol scale) | Properties/Hazards |

| 4-Benzyloxyphenol | C₁₃H₁₂O₂ | 200.23 | 2.00 g (10.0 mmol) | Skin/eye irritant. |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.78 g (10.0 mmol) | Corrosive, lachrymator, moisture sensitive. Handle in a fume hood. |

| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S·H₂O | 190.22 | 190 mg (1.0 mmol) | Corrosive, skin/eye irritant. |

| Methanol (ACS Grade) | CH₃OH | 32.04 | 50 mL | Flammable, toxic by inhalation/ingestion/skin contact. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~150 mL | Volatile, suspected carcinogen. Use in a well-ventilated fume hood. |

| Saturated NaHCO₃ solution | NaHCO₃(aq) | - | ~50 mL | - |

| Saturated Na₂S₂O₃ solution | Na₂S₂O₃(aq) | - | ~50 mL | - |

| Brine | NaCl(aq) | - | ~50 mL | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - |

| Silica Gel (230-400 mesh) | SiO₂ | - | As needed | Inhalation hazard. |

| Eluent for Chromatography | Hexanes/Ethyl Acetate | - | As needed | Flammable. |

Step-by-Step Synthesis Workflow

The following diagram outlines the complete experimental workflow from reaction setup to product isolation.

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-benzyloxyphenol (2.00 g, 10.0 mmol) and p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol, 0.1 eq).

-

Dissolution: Add ACS-grade methanol (50 mL) and stir the mixture at room temperature (20-25 °C) until all solids have dissolved.

-

Bromination: Add N-Bromosuccinimide (1.78 g, 10.0 mmol, 1.0 eq) to the solution in one portion. The solution may develop a yellow or orange color.

-

Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent system. The reaction is typically complete within 15-25 minutes.[10]

-

Work-up:

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (~20 mL) to consume any unreacted bromine.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

To the resulting aqueous residue, add dichloromethane (DCM, 50 mL) and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale oil or solid.

-

-

Purification:

-

Purify the crude material by flash column chromatography on silica gel.

-

Pack the column using a slurry of silica gel in hexanes.

-

Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 15%).

-

Collect fractions and monitor by TLC. The product spot should be well-separated from any starting material or dibrominated byproduct.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.

-

Expected Results and Characterization

A successful synthesis following this protocol should yield the desired product in high purity.

Typical Reaction Parameters:

| Starting Material | Brominating Agent | Catalyst | Solvent | Temp. | Time | Typical Yield |

| 4-Benzyloxyphenol | NBS (1.0 eq) | p-TsOH (0.1 eq) | Methanol | RT | 15-25 min | >85% |

Characterization Data:

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.45-7.30 (m, 5H, Ar-H from Bn), 7.15 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 6.85 (dd, 1H, Ar-H), 5.50 (s, 1H, -OH), 5.05 (s, 2H, -OCH₂Ph).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 152.0, 148.5, 136.5, 128.8, 128.3, 127.6, 118.0, 116.5, 115.8, 110.2, 70.8.

-

Mass Spectrometry (EI): m/z (%) = 278/280 ([M]⁺, isotopic pattern for Br).

The primary potential byproduct is 4-(benzyloxy)-2,6-dibromophenol . Its presence would be indicated by a different retention factor (Rf) on TLC and distinct signals in the NMR spectrum, notably the disappearance of one aromatic proton signal from the phenol ring.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

N-Bromosuccinimide (NBS): A corrosive lachrymator that is harmful if inhaled or swallowed. It is also light-sensitive and moisture-sensitive. Store in a cool, dark, dry place.

-

Methanol: Flammable and toxic. Avoid inhalation of vapors and contact with skin.

-

Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Minimize exposure.

-

p-Toluenesulfonic acid: Corrosive. Avoid contact with skin and eyes.

Conclusion

The regioselective synthesis of this compound from 4-benzyloxyphenol can be achieved efficiently and in high yield using N-Bromosuccinimide in methanol, catalyzed by p-toluenesulfonic acid. This method offers excellent control over selectivity, minimizing the formation of the dibrominated byproduct that often plagues phenol brominations. The resulting product is a versatile intermediate, primed for further functionalization in the development of novel pharmaceuticals and other complex molecular targets.

References

-

Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. National Institutes of Health (NIH). [Link]

-

Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. National Institutes of Health (NIH). [Link]

-

Mild and regioselective bromination of phenols with TMSBr. ResearchGate. [Link]

- Process for the selective para-bromination of phenol and its derivatives.

-

Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Semantic Scholar. [Link]

-

A New Bromination Method for Phenols and Anisole. Scribd. [Link]

-

Bromination - Common Conditions. Common Organic Chemistry. [Link]

-

Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. MDPI. [Link]

-

Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. ACS Publications. [Link]

-

The intermediates in the interaction of phenols with N-bromosuccinimide. ResearchGate. [Link]

-

This compound. Chongqing Chemdad Co., Ltd. [Link]

-

Benzylic Bromination. Chemistry Steps. [Link]

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Semantic Scholar. [Link]

-

Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. National Institutes of Health (NIH). [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

-

Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. [Link]

-

Bromination of Phenol (A-Level Chemistry). YouTube. [Link]

-

Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Bromination - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 4-(Benzyloxy)-2-bromophenol: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 4-(Benzyloxy)-2-bromophenol, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, and explores its applications, particularly in the synthesis of cardiovascular drugs.

Introduction and Physicochemical Properties

This compound is a substituted phenol derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a benzyloxy protecting group, a bromine atom, and a free phenolic hydroxyl group, offers multiple reactive sites for the construction of complex molecular architectures. This unique combination of functional groups makes it a valuable precursor in the pharmaceutical industry.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₁BrO₂ | [1]() |

| Molecular Weight | 279.13 g/mol | [1]() |

| Melting Point | 72-73 °C | [1]( |

| Boiling Point | 370.0 ± 27.0 °C at 760 mmHg (Predicted) | [1]( |

| Appearance | White to off-white solid | [2]() |

| Purity | Typically ≥98% | [1]() |

| Storage Temperature | Room Temperature, stored under nitrogen | [1]() |

| CAS Number | 79352-66-2 | [1]() |

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of its precursor, 4-benzyloxyphenol. The hydroxyl and benzyloxy groups are both activating and ortho-, para-directing. Since the para position is blocked by the benzyloxy group, bromination occurs at one of the ortho positions. Careful control of reaction conditions is crucial to favor mono-bromination and prevent the formation of di-brominated byproducts.

Experimental Protocol: Synthesis of 4-Benzyloxyphenol (Precursor)

This protocol is adapted from a general procedure for the Williamson ether synthesis.[3]([Link])

Materials:

-

4-Bromophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-bromophenol (1 equivalent) in acetonitrile at room temperature, add potassium carbonate (1.36 equivalents) and benzyl bromide (1 equivalent).

-

Stir the mixture at room temperature overnight.

-

Dilute the reaction mixture with water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure to yield 4-benzyloxyphenol as a solid, which can be used in the next step without further purification.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the bromination of activated aromatic rings.[4]([Link]

Materials:

-

4-Benzyloxyphenol

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or another non-polar solvent like carbon disulfide (CS₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Dissolve 4-benzyloxyphenol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution to 0 °C in an ice bath.

-

In the addition funnel, prepare a solution of bromine (1.1 equivalents) in dichloromethane.

-

Add the bromine solution dropwise to the stirred solution of 4-benzyloxyphenol at 0 °C. The reaction is typically rapid. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Mechanistic Insights: Electrophilic Aromatic Substitution

The bromination of 4-benzyloxyphenol proceeds via an electrophilic aromatic substitution mechanism. The -OH and -OCH₂Ph groups are strong activating groups, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[4]([Link])

The reaction is initiated by the polarization of the Br-Br bond, creating an electrophilic bromine species (Br⁺). The electron-rich aromatic ring of 4-benzyloxyphenol attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]([Link]) A base (which can be the solvent or another species in the reaction mixture) then removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound. The use of a non-polar solvent helps to control the reactivity of bromine and favors mono-substitution.[4]([Link])

Applications in Drug Development

Synthesis of (S)-4-Hydroxy Penbutolol Hydrochloride

Potential Role in the Synthesis of Nebivolol

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule by identifying the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the phenol, the C-O stretch of the ether, and the aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

-

Melting Point Analysis: The melting point is a key physical property used to assess the purity of the solid compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]([Link])

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed, call a poison center or doctor.

-

Store in a well-ventilated place. Keep container tightly closed.

For disposal, follow local regulations for hazardous chemical waste.

Conclusion